Methylaminoalanine-copper(II)

Description

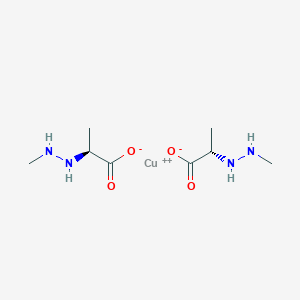

Methylaminoalanine-copper(II) is a coordination complex where copper(II) ions are chelated by methylaminoalanine, a modified amino acid ligand containing methylated amino and carboxylate functional groups. Such complexes are typically studied for their stability, redox behavior, and applications in catalysis, biochemistry, or medicine.

Properties

CAS No. |

124608-37-3 |

|---|---|

Molecular Formula |

C8H18CuN4O4 |

Molecular Weight |

297.8 g/mol |

IUPAC Name |

copper;(2S)-2-(2-methylhydrazinyl)propanoate |

InChI |

InChI=1S/2C4H10N2O2.Cu/c2*1-3(4(7)8)6-5-2;/h2*3,5-6H,1-2H3,(H,7,8);/q;;+2/p-2/t2*3-;/m00./s1 |

InChI Key |

PNHSEZIFQKZGSO-QHTZZOMLSA-L |

SMILES |

CC(C(=O)[O-])NNC.CC(C(=O)[O-])NNC.[Cu+2] |

Isomeric SMILES |

C[C@@H](C(=O)[O-])NNC.C[C@@H](C(=O)[O-])NNC.[Cu+2] |

Canonical SMILES |

CC(C(=O)[O-])NNC.CC(C(=O)[O-])NNC.[Cu+2] |

Synonyms |

alpha-amino-beta-methylaminopropionic acid copper(II) complex L-BMMA-copper(II) L-MeDAP-copper(II) methylamino-L-alanine-copper methylaminoalanine-copper(II) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Copper(II) Complexes

Structural and Ligand-Based Comparisons

Copper(II) complexes vary significantly based on ligand architecture, donor atoms, and coordination geometry. Key comparisons include:

Table 1: Structural and Functional Properties of Selected Copper(II) Complexes

Key Observations :

- Ligand Donor Atoms: Chalcone-derived complexes (e.g., [Cu(L)(phen)]ClO₄) utilize mixed O/N donors, enhancing stability and bioactivity . In contrast, carboxylate ligands (e.g., benzoate) bind via oxygen, favoring industrial applications due to their inertness .

- Biological Activity: The chalcone complex in exhibits potent antiproliferative activity (IC₅₀ = 35.6 μM against HeLa cells), outperforming cisplatin in some cell lines . Methylaminoalanine-copper(II) may show variable activity depending on ligand flexibility and redox properties.

Antiproliferative Activity and Pharmacological Potential

highlights the significance of ligand design in biological efficacy. For example:

- Phenanthroline (phen) co-ligands: The inclusion of phen in [Cu(L)(phen)]ClO₄ enhances DNA intercalation, contributing to its low IC₅₀ values .

Table 2: IC₅₀ Values (μM) for Copper(II) Complexes in Cancer Cell Lines

| Compound | HeLa | MCF-7 | A549 | Normal Cells (HEK293) |

|---|---|---|---|---|

| [Cu(L)(phen)]ClO₄ | 35.6 | >50 | 32.8 | >50 |

| Cisplatin | 27.0 | 18.2 | 23.0 | 7.5 |

Implications: Methylaminoalanine-copper(II) would require structural optimization (e.g., adding planar co-ligands) to match the activity of phen-containing complexes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.